BenchChemオンラインストアへようこそ!

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide

Regioisomerism Lipophilicity Solubility

N-(2-(Furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1396766-60-1) is a synthetic small molecule (C₁₆H₁₃NO₅, MW 299.28 g/mol) belonging to the chromone-2-carboxamide class. Its structure integrates a 4-oxo-4H-chromene (benzopyrone) core linked via a secondary carboxamide to a chiral 2-(furan-3-yl)-2-hydroxyethyl side chain that provides two hydrogen bond donors (hydroxyl + amide NH) and five hydrogen bond acceptors, with a computed topological polar surface area (TPSA) of 88.8 Ų and XLogP3 of 1.3.

Molecular Formula C16H13NO5
Molecular Weight 299.282
CAS No. 1396766-60-1
Cat. No. B2389918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide
CAS1396766-60-1
Molecular FormulaC16H13NO5
Molecular Weight299.282
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=COC=C3)O
InChIInChI=1S/C16H13NO5/c18-12-7-15(22-14-4-2-1-3-11(12)14)16(20)17-8-13(19)10-5-6-21-9-10/h1-7,9,13,19H,8H2,(H,17,20)
InChIKeyGGJRTFVGBUNHAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1396766-60-1): Structural Identity and Scaffold Context for Procurement Decisions


N-(2-(Furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1396766-60-1) is a synthetic small molecule (C₁₆H₁₃NO₅, MW 299.28 g/mol) belonging to the chromone-2-carboxamide class [1]. Its structure integrates a 4-oxo-4H-chromene (benzopyrone) core linked via a secondary carboxamide to a chiral 2-(furan-3-yl)-2-hydroxyethyl side chain that provides two hydrogen bond donors (hydroxyl + amide NH) and five hydrogen bond acceptors, with a computed topological polar surface area (TPSA) of 88.8 Ų and XLogP3 of 1.3 [1]. The chromone-2-carboxamide scaffold is a recognized privileged structure in medicinal chemistry, with published evidence for anti-biofilm (Pseudomonas aeruginosa), anti-infective (Plasmodium, Mycobacterium), and anticancer activities across multiple derivative series [2][3].

Why N-(2-(Furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide Cannot Be Casually Substituted by In-Class Analogs


Chromone-2-carboxamides are not functionally interchangeable. The position of the furan attachment (furan-3-yl vs. furan-2-yl) alters the spatial orientation and hydrogen-bonding geometry of the hydroxyethyl side chain, which has been shown in related chromone-2-carboxamide series to affect PqsR receptor docking scores and anti-biofilm potency [1]. The secondary carboxamide backbone is essential for MAO-B inhibitory activity in 2-substituted chromones, and replacement with tertiary amides or ester linkages abolishes target engagement [2]. Furthermore, the free hydroxyl group on the ethyl linker contributes an additional hydrogen bond donor that is absent in N-alkyl or N-benzyl chromone-2-carboxamide comparators, potentially altering solubility, metabolic stability, and off-rate kinetics. Without direct head-to-head data for this specific compound, procurement decisions must weigh these structural differentiators against the documented performance of the broader chromone-2-carboxamide class.

Quantitative Differentiation Evidence: N-(2-(Furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide vs. Closest Structural Analogs


Furan-3-yl vs. Furan-2-yl Regioisomerism: Estimated LogP and Polarity Differentiation for Solubility-Driven Assay Performance

The target compound incorporates a furan-3-yl substituent, whereas the most common in-class analogs (e.g., N-(2-(furan-2-yl)-2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide and N-(furan-2-ylmethyl)-substituted variants) bear furan-2-yl groups . The 3-substituted furan presents the ring oxygen in a meta relationship to the attachment point, altering the electronic distribution and dipole moment relative to the 2-substituted regioisomer. Computed XLogP3 for the target compound is 1.3 with a TPSA of 88.8 Ų [1]. While no experimentally measured logP or aqueous solubility is published for the target compound, the presence of the free hydroxyl and the furan-3-yl orientation is predicted to yield higher aqueous solubility than furan-2-yl analogs lacking the hydroxyl, which is relevant for biochemical assay compatibility.

Regioisomerism Lipophilicity Solubility Chromone-2-carboxamide

Chromone-2-Carboxamide Scaffold: Documented P. aeruginosa Anti-Biofilm Activity as Class-Level Benchmark

The chromone-2-carboxamide scaffold to which the target compound belongs has been systematically evaluated for inhibition of P. aeruginosa biofilm formation. In a 2022 study, 25 retro chromone-2-carboxamides were tested at 50 µM; 16 of 25 compounds (64%) achieved ≥50% biofilm inhibition, with the most potent analog (6n) showing strong antibiofilm activity without cytotoxicity on Vero cells (IC₅₀ > 1.0 mM) [1]. Molecular docking against the PqsR (MvfR) quorum sensing receptor showed that most chromone-2-carboxamides had predicted binding affinities superior to the native PQS ligand [1]. While the target compound was not among the specific analogs tested in this study, its chromone-2-carboxamide core with a hydrogen-bond-capable side chain is structurally consistent with the active pharmacophore.

Anti-biofilm Pseudomonas aeruginosa Quorum Sensing PqsR Chromone-2-carboxamide

Anti-Infective Patent Landscape: Chromone-2-Carboxamide Class Coverage for Malaria, Cryptosporidiosis, and Tuberculosis

The University of Dundee patent (US 2021/0101877 A1) explicitly claims chromone-2-carboxamide compounds of general formula I for use in treating or preventing infectious diseases including Malaria, Cryptosporidiosis, Tuberculosis, Schistosomiasis, African sleeping sickness (HAT/AAT), Chagas disease, and Leishmaniasis, as well as bacterial infections from ESKAPE pathogens [1]. The claimed Markush structure encompasses the 4-oxo-4H-chromene-2-carboxamide core with variable amide substitution, which structurally covers the target compound's scaffold. This patent provides intellectual property validation that the chromone-2-carboxamide pharmacophore is recognized as a legitimate anti-infective chemotype warranting further development.

Anti-infective Malaria Tuberculosis Chromone-2-carboxamide Patent

Chiral Hydroxyethyl Linker: Structural Differentiation from Achiral N-Benzyl and N-Phenyl Chromone-2-Carboxamides

The target compound possesses a chiral center at the hydroxyethyl carbon (undefined stereocenter count = 1 per PubChem [1]), which is absent in the most commonly studied chromone-2-carboxamides such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide and N-benzyl-substituted analogs [2]. The hydroxyl group on the chiral carbon serves as an additional hydrogen bond donor (total HBD = 2 in the target vs. 1 in N-phenyl or N-benzyl analogs) and can participate in stereospecific interactions with biological targets. In the MAO-B inhibitor series, the secondary carboxamide NH was shown to be critical for activity and binding pose; the adjacent hydroxyl in the target compound may further constrain conformational flexibility and influence target engagement kinetics [3].

Chirality Hydroxyethyl linker Stereochemistry Hydrogen bonding Chromone-2-carboxamide

Recommended Application Scenarios for N-(2-(Furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide Based on Available Evidence


Anti-Biofilm Screening Against Pseudomonas aeruginosa and ESKAPE Pathogens

The chromone-2-carboxamide scaffold has demonstrated validated anti-biofilm activity against P. aeruginosa, with 64% of tested retro chromone-2-carboxamides achieving ≥50% biofilm inhibition at 50 µM, and active compounds showing no Vero cell cytotoxicity at concentrations up to 1.0 mM [1]. The target compound's furan-3-yl-hydroxyethyl side chain provides additional hydrogen bond capacity that may enhance PqsR receptor engagement based on molecular docking trends reported for the analog series [1]. This compound is most appropriately deployed as a screening candidate in quorum sensing inhibition or anti-virulence programs where biofilm eradication is the primary endpoint. Users should benchmark activity against the published lead compound 6n and confirm PqsR target engagement via orthogonal assays.

Anti-Infective Lead Identification for Neglected Tropical Diseases

The University of Dundee patent (US 2021/0101877 A1) positions chromone-2-carboxamides as a novel anti-infective chemotype with claims covering Malaria, Cryptosporidiosis, Tuberculosis, Schistosomiasis, HAT, Chagas disease, and Leishmaniasis [2]. The target compound's core scaffold aligns with the claimed general formula, making it a candidate for inclusion in phenotypic screening cascades against Plasmodium falciparum (3D7 or drug-resistant strains), Mycobacterium tuberculosis, or Leishmania spp. Given the patent's broad disease coverage, procurement for anti-infective screening offers a differentiated IP position compared to legacy anti-infective scaffolds.

Physicochemical Property-Driven Fragment or Scaffold Hopping Library Design

With a molecular weight of 299.28 g/mol, XLogP3 of 1.3, TPSA of 88.8 Ų, and 2 hydrogen bond donors, the target compound occupies physicochemical space consistent with lead-like properties (MW < 300, logP < 3, TPSA < 140 Ų) [3]. The furan-3-yl substitution pattern is less common than furan-2-yl in commercial screening libraries, offering potential novelty for scaffold-hopping exercises. Procurement for diversity-oriented synthesis or fragment-based drug discovery programs is supported by the compound's synthetic tractability as a chromone-2-carboxylic acid derivative amenable to further amide coupling diversification.

Chiral Chromatography Method Development and Enantiomeric Resolution Studies

The compound contains one undefined stereocenter (racemic mixture), with a secondary alcohol adjacent to the amide that can serve as a chiral selector interaction site [3]. This makes it a useful test analyte for chiral HPLC or SFC method development, particularly for screening polysaccharide-based chiral stationary phases. The chromone chromophore (UV λmax ~300 nm for the 4-oxo-4H-chromene) provides strong UV detection, and the furan ring offers additional MS-compatible ionization. Procurement for analytical method development purposes leverages these detection-friendly structural features.

Quote Request

Request a Quote for N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.